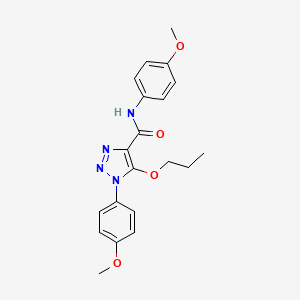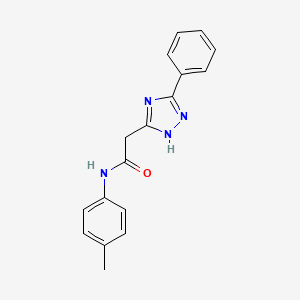
N,1-bis(4-methoxyphenyl)-5-propoxy-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~,1-BIS(4-METHOXYPHENYL)-5-PROPOXY-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a synthetic compound with a complex molecular structure. It features a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound is characterized by the presence of methoxyphenyl and propoxy groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4,1-BIS(4-METHOXYPHENYL)-5-PROPOXY-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the triazole ring and the introduction of the methoxyphenyl and propoxy groups. Common reagents used in the synthesis include azides, alkynes, and various catalysts to facilitate the cycloaddition reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
N~4~,1-BIS(4-METHOXYPHENYL)-5-PROPOXY-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.
Substitution: The methoxyphenyl and propoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N~4~,1-BIS(4-METHOXYPHENYL)-5-PROPOXY-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N4,1-BIS(4-METHOXYPHENYL)-5-PROPOXY-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The triazole ring and attached functional groups enable the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives with different substituents, such as:
- 1,2,3-Triazole-4-carboxamide derivatives
- Methoxyphenyl-substituted triazoles
- Propoxy-substituted triazoles
Uniqueness
N~4~,1-BIS(4-METHOXYPHENYL)-5-PROPOXY-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is unique due to its specific combination of methoxyphenyl and propoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H22N4O4 |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
N,1-bis(4-methoxyphenyl)-5-propoxytriazole-4-carboxamide |
InChI |
InChI=1S/C20H22N4O4/c1-4-13-28-20-18(19(25)21-14-5-9-16(26-2)10-6-14)22-23-24(20)15-7-11-17(27-3)12-8-15/h5-12H,4,13H2,1-3H3,(H,21,25) |
InChI Key |
OSWMIGGFHXDQGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-(pyridin-2-yl)piperazine](/img/structure/B11192762.png)
![9-(naphthalen-1-yl)-6-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11192768.png)
![N-(4-fluorophenyl)-2-methyl-4-(2-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11192772.png)
![N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11192776.png)
![2-(2,5-dichlorophenyl)-8-methoxy-4,4-dimethyl-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B11192780.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-6-oxo-N-[4-(propan-2-yl)phenyl]-3,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B11192782.png)
![1-(2,3-Dimethylphenyl)-4-{7-methylimidazo[1,2-a]pyridine-2-carbonyl}piperazine](/img/structure/B11192785.png)

![N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine](/img/structure/B11192800.png)
![N-(2,5-dimethylphenyl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B11192814.png)
![Ethyl 6-(4-fluorophenyl)-4-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate](/img/structure/B11192825.png)
![4-amino-N~3~-(4-ethoxyphenyl)-N~8~-methylimidazo[5,1-c][1,2,4]triazine-3,8-dicarboxamide](/img/structure/B11192841.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[2-(4-fluorophenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11192845.png)
![1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(1-phenylethyl)-1H-imidazole-4-carboxamide](/img/structure/B11192852.png)
